molecular formula C31H40N6O2 B2384735 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-15-9

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2384735
CAS No.: 851942-15-9
M. Wt: 528.701
InChI Key: MXEVATNCXTYQKT-UHFFFAOYSA-N
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Description

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is a complex organic compound known for its diverse applications in scientific research. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain alkaloids. The presence of the benzhydrylpiperazine moiety adds to its pharmacological potential, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Hexyl Group: The hexyl group is introduced via alkylation reactions, often using hexyl halides under basic conditions.

    Attachment of the Benzhydrylpiperazine Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the purine core with benzhydrylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzhydrylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzhydrylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the purine core may inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide: Another compound featuring the benzhydrylpiperazine moiety, known for its inhibitory effects on human carbonic anhydrase.

    1-Benzhydryl piperazine derivatives: A class of compounds with similar structural features, often studied for their pharmacological properties.

Uniqueness

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione stands out due to its unique combination of a purine core and a benzhydrylpiperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research, making it a valuable compound for further study.

Properties

CAS No.

851942-15-9

Molecular Formula

C31H40N6O2

Molecular Weight

528.701

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C31H40N6O2/c1-4-5-6-13-18-37-26(32-29-28(37)30(38)34(3)31(39)33(29)2)23-35-19-21-36(22-20-35)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h7-12,14-17,27H,4-6,13,18-23H2,1-3H3

InChI Key

MXEVATNCXTYQKT-UHFFFAOYSA-N

SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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